1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- can be achieved through several synthetic routes. One common method involves the condensation of 1H-imidazole-1-amine with 5-nitro-2-furaldehyde under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization to yield the desired product .
Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls or inhibit essential enzymes .
Comparison with Similar Compounds
1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- can be compared with other similar compounds, such as:
1-Methylimidazole: This compound is a derivative of imidazole with a methyl group at the nitrogen atom.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound is a derivative of metronidazole and is used as an analytical standard.
Metronidazole: A well-known antimicrobial agent used to treat various infections.
The uniqueness of 1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- lies in its specific structural features and the presence of both imidazole and nitrofuranyl moieties, which contribute to its diverse chemical and biological properties .
Properties
CAS No. |
113698-46-7 |
---|---|
Molecular Formula |
C8H6N4O3 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
N-imidazol-1-yl-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C8H6N4O3/c13-12(14)8-2-1-7(15-8)5-10-11-4-3-9-6-11/h1-6H |
InChI Key |
CCJWRDQDCASAIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.